

Section 1: Core Principles and Hazard Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Lacthydrazide**

Cat. No.: **B1296683**

[Get Quote](#)

Lacthydrazide (CAS: 2651-42-5), or 2-hydroxypropanehydrazide, is a valuable hydrazide derivative increasingly utilized as a building block in the synthesis of novel bioactive molecules and heterocyclic compounds in drug discovery and development.^{[1][2][3]} Like other compounds in the hydrazide class, its utility is matched by a significant hazard profile that demands rigorous safety protocols and a deep understanding of its chemical nature. The hydrazine functional group is inherently reactive and contributes to both the synthetic versatility and the toxicological concerns of the molecule.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of **Lacthydrazide**. It is designed for researchers, chemists, and laboratory professionals, moving beyond mere procedural steps to explain the causality behind each precaution. Adherence to these protocols is a self-validating system, designed to protect personnel, ensure experimental integrity, and maintain regulatory compliance.

Section 2: Toxicological Profile and Physicochemical Hazards

A thorough risk assessment begins with understanding the intrinsic hazards of **Lacthydrazide**. While specific toxicological data for **Lacthydrazide** is limited, the profile can be extrapolated from data on structurally similar hydrazides, such as acethydrazide, and the parent compound, hydrazine.

2.1 GHS Hazard Classification

Lacthydrazide is classified as a hazardous substance. The primary hazards include:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
- Skin Corrosion/Irritation: Causes skin irritation.[6][7]
- Serious Eye Damage/Irritation: Causes serious eye irritation.[6][7]
- Germ Cell Mutagenicity: Suspected of causing genetic defects.[7]
- Carcinogenicity: Suspected of causing cancer.[7]

2.2 Toxicological Endpoints

The toxicity of hydrazides is linked to their ability to be metabolized into reactive intermediates that can cause cellular damage. The primary routes of exposure are ingestion, skin contact, and inhalation of dust.

- Acute Effects: Immediate symptoms following exposure can include irritation to the skin, eyes, and respiratory tract. Ingestion may lead to systemic toxicity.[4][6]
- Chronic Effects: The most significant long-term risks are mutagenicity and carcinogenicity.[7] This is a known hazard for the hydrazine class of compounds, which can act as alkylating agents or generate free radicals, leading to DNA damage.[8] Therefore, minimizing exposure is paramount, and **Lacthydrazide** should be treated as a potential carcinogen in all laboratory operations.

2.3 Physicochemical Hazards

Understanding the chemical reactivity and stability of **Lacthydrazide** is fundamental to its safe handling.

- Hygroscopicity and Air Sensitivity: The compound is hygroscopic and sensitive to air.[6][7] Exposure to moisture can lead to degradation, compromising sample purity. It should be stored under an inert atmosphere.[6]
- Incompatibilities: **Lacthydrazide** is incompatible with strong oxidizing agents and strong bases.[6][7] Contact with strong oxidizers can lead to a violent, exothermic reaction.

- Thermal Decomposition: Upon heating, **Lacthydrazide** can decompose, releasing toxic and irritating vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[\[6\]](#)[\[7\]](#)

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over procedural reliance, is essential.

3.1 Primacy of Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the hazard from the operator.

- Chemical Fume Hood: All work involving the handling of solid **Lacthydrazide** or its solutions must be conducted in a certified chemical fume hood.[\[6\]](#)[\[7\]](#) This prevents the inhalation of airborne dust or vapors.
- Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
- Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[\[6\]](#)[\[9\]](#)

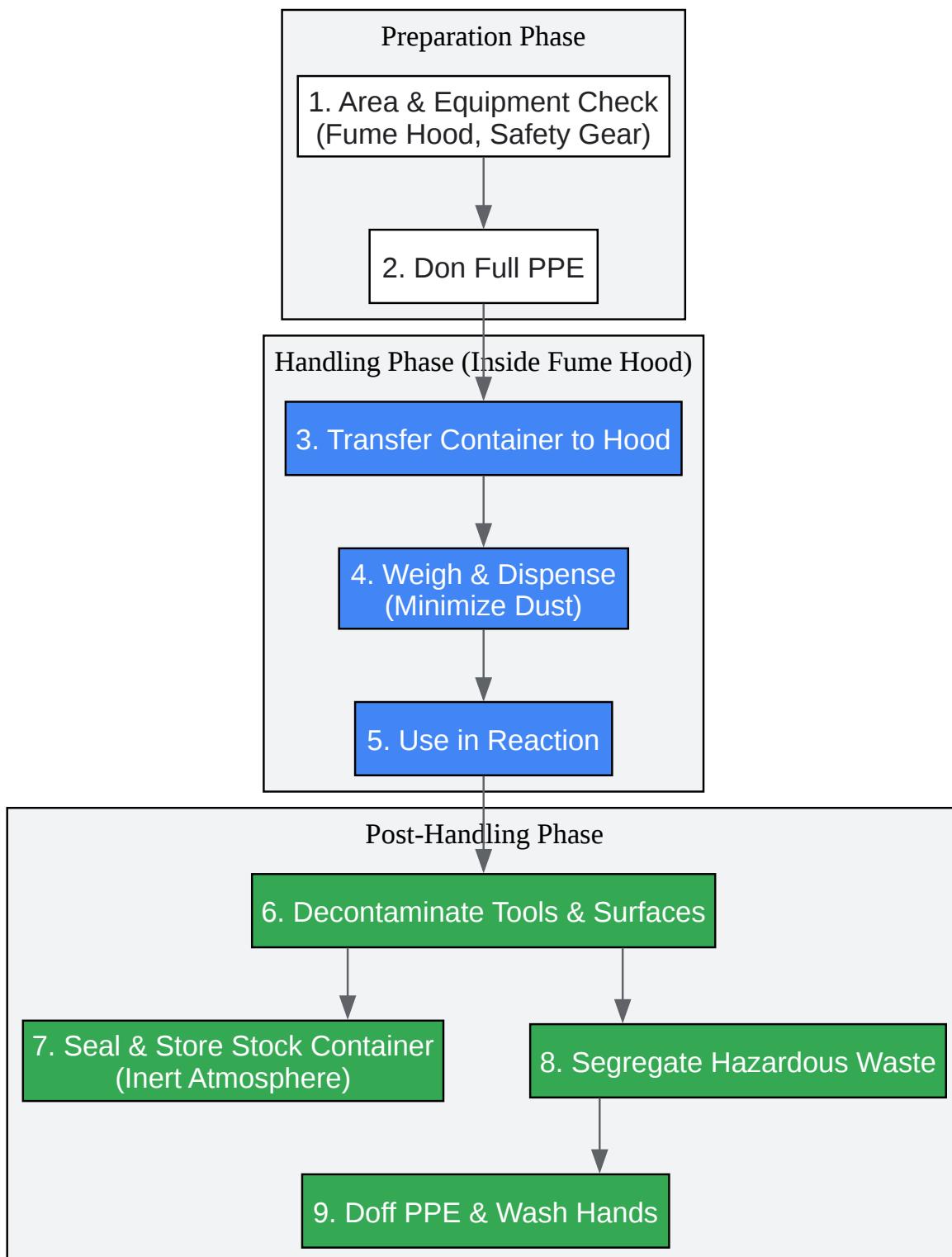
3.2 Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of **Lacthydrazide**.

- Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.[\[7\]](#)[\[10\]](#)
- Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[\[6\]](#)[\[9\]](#)

- **Body Protection:** A lab coat must be worn and kept fully fastened. For larger quantities or operations with a higher risk of spillage, a chemically resistant apron is recommended.
- **Respiratory Protection:** If engineering controls are insufficient or during a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.^[9]

Section 4: Standard Operating Procedures (SOPs) for Handling and Storage


4.1 Safe Handling Workflow

A systematic workflow minimizes the risk of accidental exposure and contamination. The following protocol should be adopted for all procedures involving **Lacthydrazide**.

Experimental Protocol: **Lacthydrazide** Handling Workflow

- **Preparation:** Before handling, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Verify the location of the nearest eyewash station, safety shower, and spill kit.
- **PPE Donning:** Put on all required PPE as specified in Section 3.2.
- **Material Transfer:** Transfer the **Lacthydrazide** container from its storage location to the fume hood. To mitigate its air and moisture sensitivity, it is best practice to allow the container to equilibrate to the lab's ambient temperature before opening to prevent condensation.
- **Dispensing:** Carefully weigh or measure the required amount of **Lacthydrazide**. Use techniques that minimize dust generation, such as careful scooping rather than pouring.
- **Reaction Setup:** Add the compound to the reaction vessel within the fume hood.
- **Post-Handling Decontamination:** Clean all spatulas and glassware that have come into contact with **Lacthydrazide**. Wipe down the work surface in the fume hood.
- **Container Sealing:** Tightly reseal the **Lacthydrazide** container, preferably flushing with an inert gas like nitrogen or argon before sealing.

- Waste Disposal: Segregate and dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated hazardous waste container.
- PPE Doffing: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first), and wash hands thoroughly with soap and water.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Safe Handling Workflow for **Lacthydrazide**.

4.2 Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

- Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[6]
- Access: The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[4][6]
- Atmosphere: Keep containers tightly closed under an inert atmosphere (nitrogen or argon) to protect against moisture and air.[6][7]
- Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[6][7]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

5.1 Spill Response Protocol

- Minor Spill (Solid):
 - Alert personnel in the immediate area.
 - Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne.
 - Carefully sweep the material into a designated hazardous waste container.[6]
 - Decontaminate the spill area with a suitable solvent, followed by soap and water.
 - Place all cleanup materials into the hazardous waste container.
- Major Spill or Spill of Unknown Hazard:
 - Evacuate the area immediately.[11]

- Alert others and activate the nearest fire alarm if there is a risk of fire or significant airborne contamination.
- Close the laboratory doors and prevent entry.
- Contact the institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[12][13]

5.2 Exposure and First Aid Measures

Immediate action is critical in the event of personal exposure.

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][14]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists or if the exposure was extensive.[6][15]
- Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][15]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][11]

Section 6: Waste Management and Disposal

Lacthydrazide and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional, local, and federal regulations.

Protocol for Waste Disposal

- Segregation: Do not mix **Lacthydrazide** waste with other waste streams.[5]

- Containerization: Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) in a clearly labeled, sealed, and chemically compatible hazardous waste container.[\[5\]](#)
- Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "**Lacthydrazide**".[\[5\]](#)
- Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by the EHS office.[\[5\]](#)
- Disposal Method: The recommended disposal method is incineration by a licensed hazardous waste management facility to ensure complete destruction of the compound.[\[5\]](#)
Never dispose of **Lacthydrazide** down the drain or in regular trash.[\[16\]](#)

Section 7: Summary of Safety and Physical Data

Property	Value	Reference
Chemical Name	Lacthydrazide; 2-hydroxypropanehydrazide	[17] [18]
CAS Number	2651-42-5	[19]
Molecular Formula	C3H8N2O2	[19] [20]
Molecular Weight	104.11 g/mol	[18] [19]
Appearance	Solid	[7]
GHS Pictograms	Health Hazard, Exclamation Mark	[4] [17]
GHS Signal Word	Danger / Warning (Varies by supplier)	[4] [17]
Key Hazard Statements	Harmful if swallowed/in contact with skin. Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer.	[4] [7]
Storage	Store under inert gas, in a cool, dry, well-ventilated, locked area.	[6] [7]
Incompatibilities	Strong oxidizing agents, strong bases.	[6] [7]
Occupational Exposure Limits	Not established. Handle with high caution, referencing limits for Hydrazine (e.g., ACGIH TLV: 0.01 ppm) as a conservative guide.	[6] [8]

Section 8: References

- Fisher Scientific. (2025). Safety Data Sheet: Acethydrazide. --INVALID-LINK--

- ChemicalBook. (n.d.). **LACTHYDRAZIDE** | 2651-42-5. Retrieved from --INVALID-LINK--
- Echemi. (n.d.). **LACTHYDRAZIDE** Formula 2651-42-5. Retrieved from --INVALID-LINK--
- R&D Chemicals. (n.d.). **Lacthydrazide**, 2651-42-5, suppliers and manufacturers. Retrieved from --INVALID-LINK--
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 312043, 2-Hydroxypropanehydrazide. Retrieved from --INVALID-LINK--
- Sigma-Aldrich. (2025). Safety Data Sheet. --INVALID-LINK--
- Thermo Fisher Scientific. (2014). Safety Data Sheet. --INVALID-LINK--
- Sigma-Aldrich. (2024). Safety Data Sheet. --INVALID-LINK--
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Acetic hydrazide. --INVALID-LINK--
- Sigma-Aldrich. (2025). Safety Data Sheet. --INVALID-LINK--
- University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from --INVALID-LINK--
- Malinowska, L., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazone as Inhibitors of Laccase from *Trametes versicolor*. *Molecules*. --INVALID-LINK--
- Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. --INVALID-LINK--
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from --INVALID-LINK--
- Florida State University. (n.d.). Environmental Health and Safety: Chemical Emergencies, Exposures, and Spills. Retrieved from --INVALID-LINK--
- Santa Cruz Biotechnology. (n.d.). Phthalhydrazide Safety Data Sheet. --INVALID-LINK--

- Scholarly Community Encyclopedia. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. --INVALID-LINK--
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. --INVALID-LINK--
- Centers for Disease Control and Prevention. (n.d.). NIOSH: First Aid Procedures for Chemical Hazards. --INVALID-LINK--
- MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. --INVALID-LINK--
- Lane Community College. (2025). Chemical Spill Response Plan. --INVALID-LINK--
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. --INVALID-LINK--
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. --INVALID-LINK--
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. --INVALID-LINK--
- ResearchGate. (n.d.). Hydrazide-based drugs in clinical use. --INVALID-LINK--
- Google Patents. (n.d.). US9738602B2 - Processes for making hydrazides. --INVALID-LINK--
- Research Journal of Pharmacy and Technology. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. --INVALID-LINK--
- MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. --INVALID-LINK--
- Agency for Toxic Substances and Disease Registry. (n.d.). Tox Profiles: Hydrazines. --INVALID-LINK--
- BenchChem. (2025). Proper Disposal of 2-(2-Chlorophenyl)acetohydrazide: A Comprehensive Guide for Laboratory Professionals. --INVALID-LINK--

- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. inside.lanecc.edu [inside.lanecc.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. nems.nih.gov [nems.nih.gov]
- 17. echemi.com [echemi.com]
- 18. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. LACTHYDRAZIDE | 2651-42-5 [m.chemicalbook.com]

- 20. rdchemicals.com [rdchemicals.com]
- To cite this document: BenchChem. [Section 1: Core Principles and Hazard Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296683#lachthydrazide-safety-and-handling-precautions\]](https://www.benchchem.com/product/b1296683#lachthydrazide-safety-and-handling-precautions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com